3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
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Description
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as BMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT is a heterocyclic compound that contains a triazine ring and an amino group. The chemical structure of BMPT makes it an attractive molecule for use in biochemical and physiological studies.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
Reactions of certain 1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates have been studied, resulting in compounds with pronounced cytostatic activity against specific cell lines, including melanoma, non-small cell lung cancer, kidney cancer, and central nervous system cancer. This suggests their potential use in anticancer therapy (Voskoboynik et al., 2018).
Larvicidal and Antimicrobial Properties
A series of novel triazinone derivatives have been prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potency as mosquito larvicides. This indicates their potential application in addressing public health concerns related to infectious diseases and vector control (Kumara et al., 2015).
Antiviral Activity
Interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its derivatives in the presence of N-substituted amino acids has led to the formation of compounds with cytotoxic and antiviral actions, particularly against vaccinia virus. This underscores their potential as antiviral agents (Rusinov et al., 2012).
High-spin Molecular Applications
Research into the use of s-triazine as an exchange linker in organic high-spin molecules has identified systems with quartet and triplet state systems, facilitated by ESR spectroscopy. This has implications for the development of materials with specific magnetic properties (Lahti et al., 2001).
properties
IUPAC Name |
3-(4-butylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14-16-13(19)10(2)17-18-14/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEAHFYORVIVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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